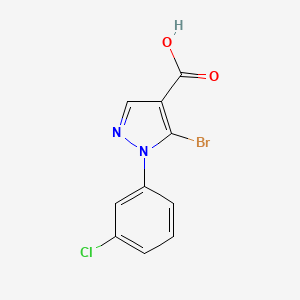

![molecular formula C11H14BrNO4S B1333111 2-{[(4-溴苯基)磺酰基]氨基}-3-甲基丁酸 CAS No. 250714-81-9](/img/structure/B1333111.png)

2-{[(4-溴苯基)磺酰基]氨基}-3-甲基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

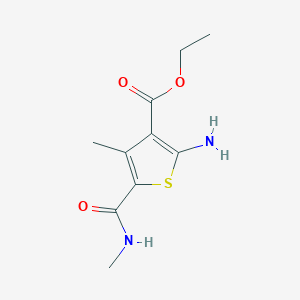

2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid is a compound that can be associated with the field of organic chemistry, particularly in the context of synthesizing brominated aromatic compounds and amino acids. While the provided papers do not directly discuss this compound, they offer insights into related bromination reactions, the synthesis of brominated amino acids, and the resolution of similar compounds, which can be extrapolated to understand the properties and synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid.

Synthesis Analysis

The synthesis of brominated aromatic compounds, such as the one , often involves the introduction of a bromine atom into an aromatic ring. Paper discusses the bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid, which is an intermediate for dyes. Although the compound is not a dye, the bromination principles may be similar, involving electrophilic aromatic substitution. Paper describes the preparation of 2-Amino-4-bromobutanoic acid from N-Boc-glutamic acid α tert-butyl ester, using Barton’s radical decarboxylation. This method could potentially be adapted for the synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid by introducing the appropriate sulfonyl amino group in the reaction sequence.

Molecular Structure Analysis

The molecular structure of brominated amino acids is crucial for their biological activity and physical properties. Paper details the X-ray structure determination of a related amino acid, which is a component of bestatin, an inhibitor of certain peptidases. The stereochemistry of such compounds is important, and the paper confirms the (2S, 3R)-configuration of the amino acid . This information is relevant for understanding the three-dimensional structure of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid, which may also exhibit chiral centers requiring stereochemical analysis.

Chemical Reactions Analysis

The reactivity of brominated compounds with various nucleophiles is a key aspect of their chemical behavior. Paper mentions that the synthesized 2-Amino-4-bromobutanoic acid reacted with different nitrogen, oxygen, and sulfur nucleophiles to yield nonnatural amino acids. This suggests that 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid could also participate in nucleophilic substitution reactions, potentially leading to a wide range of derivatives with varying biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Paper explores the optical resolution of 2-(4-substituted phenyl)-3-methylbutanoic acids, which is related to the compound of interest. The study indicates that the diethylamine salts of these acids have a 2:1 acid to amine molar ratio, which could be indicative of the acid's ability to form salts and its potential solubility in various solvents. This information can be used to infer the solubility, melting point, and crystalline properties of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid.

科学研究应用

抗菌活性:新型缬氨酸衍生化合物,包括具有 4-[(4-氯苯基)磺酰基]苯基部分的化合物,已显示出对革兰氏阳性菌株和白色念珠菌菌株的抗菌活性。这表明在对抗细菌和真菌感染方面具有潜在应用 (Apostol 等人,2021)。

分析化学应用:针对特定磺胺抗生素同类物(包括具有氨基苯磺酰氨基部分的同类物)产生的抗体已用于开发高灵敏度的酶联免疫吸附测定(ELISA)。这些在检测牛奶样品中的磺胺抗生素中特别有用,展示了在食品安全和质量控制中的应用 (Adrián 等人,2009)。

生物活性化合物合成:研究探索了杂芳基磺酰胺的合成,其中苯磺酰部分被亲水性杂芳基磺酰部分取代。这些化合物表现出优化的拮抗活性和潜在的体内活性,表明在药物发现和开发中的应用 (Nagawana 等人,2006)。

有机合成和化学分析:研究描述了各种氨基酸衍生物的合成,包括具有溴苯酚和磺酰基的衍生物。这些化合物在有机化学和分析研究中具有潜在应用,提供了对新化学结构及其性质的见解 (Zhao 等人,2004)。

酶抑制和抗癌研究:一些结构上与谷氨酰胺相关的磺胺衍生物已被合成为 L-天冬酰胺合成酶的潜在抑制剂,目的是探索它们作为抗肿瘤剂的用途。尽管结果对癌症治疗没有定论,但此类研究有助于理解酶抑制及其在癌症研究中的潜在应用 (Brynes 等人,1978)。

抗溃疡药的开发:氨基酸共轭磺酰胺已被开发和测试其作为抗溃疡药的潜力。这包括研究它们在各种胃模型中的疗效并探索它们的作用方式,突出了它们在胃肠病学中的治疗潜力 (Sahoo 和 Subudhi,2014)。

属性

IUPAC Name |

2-[(4-bromophenyl)sulfonylamino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOVDTSLIWUYRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300583 |

Source

|

| Record name | N-[(4-Bromophenyl)sulfonyl]valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid | |

CAS RN |

250714-81-9 |

Source

|

| Record name | N-[(4-Bromophenyl)sulfonyl]valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Bromophenyl)sulfonyl]valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)

![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline](/img/structure/B1333060.png)